molecular formula C16H14INO3 B3569778 Ethyl 4-(2-iodobenzamido)benzoate

Ethyl 4-(2-iodobenzamido)benzoate

Cat. No.: B3569778
M. Wt: 395.19 g/mol
InChI Key: MRTRCWQCDMRQGK-UHFFFAOYSA-N
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Description

Ethyl 4-(2-iodobenzamido)benzoate is an organic compound that belongs to the class of benzoate esters It is characterized by the presence of an ethyl ester group and an amide linkage between a benzoic acid derivative and an iodinated benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-iodobenzamido)benzoate typically involves a multi-step process. One common method starts with the iodination of 2-aminobenzoic acid to produce 2-iodobenzoic acid. This is followed by the formation of an amide bond with 4-aminobenzoic acid, resulting in 4-(2-iodobenzamido)benzoic acid. Finally, esterification with ethanol yields this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-iodobenzamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-(2-iodobenzamido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-iodobenzamido)benzoate is largely dependent on its chemical structure. The iodine atom can participate in halogen bonding, which can influence the compound’s interaction with biological targets. The amide and ester groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The aromatic rings can engage in π-π interactions with other aromatic systems, affecting molecular recognition processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2-iodobenzamido)benzoate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The combination of the iodinated benzamide and the benzoate ester makes it a versatile compound for various applications in synthesis and research .

Properties

IUPAC Name

ethyl 4-[(2-iodobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14INO3/c1-2-21-16(20)11-7-9-12(10-8-11)18-15(19)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTRCWQCDMRQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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